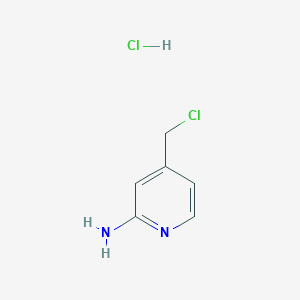

2-Amino-4-(chloromethyl)pyridine hydrochloride

Übersicht

Beschreibung

2-Amino-4-(chloromethyl)pyridine hydrochloride is a useful research compound. Its molecular formula is C6H8Cl2N2 and its molecular weight is 179.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that chloroaminoheterocyclic compounds like 4-amino-2-chloropyridine can undergo suzuki-miyaura coupling with phenylboronic acid .

Mode of Action

Benzylic halides, which are structurally similar to this compound, typically react via nucleophilic substitution pathways .

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .

Biochemische Analyse

Biochemical Properties

2-Amino-4-(chloromethyl)pyridine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their activity. This compound’s ability to form hydrogen bonds and electrostatic interactions with biomolecules makes it a versatile tool in biochemical research .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways by binding to receptors or enzymes involved in these pathways, leading to changes in downstream signaling events. Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific context. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to changes in its efficacy and potency. Long-term exposure to this compound can result in alterations in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or modulation of signaling pathways. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition or disruption of cellular processes. Threshold effects have been observed, where a specific dosage range results in optimal activity, while doses outside this range may lead to diminished or harmful effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it may inhibit or activate enzymes involved in the metabolism of specific substrates, leading to changes in metabolic flux or metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its efficacy and function. Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in biochemical research .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions. Understanding the subcellular distribution of this compound is essential for elucidating its mechanisms of action and optimizing its use in research .

Biologische Aktivität

2-Amino-4-(chloromethyl)pyridine hydrochloride is a pyridine derivative with significant implications in both synthetic chemistry and biological research. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C6H7ClN2·HCl

- Molecular Weight : 192.54 g/mol

- Solubility : Soluble in water (750 mg/ml at 20°C), DMSO, and methanol .

Carcinogenicity Studies

A notable study conducted by the National Cancer Institute assessed the carcinogenic potential of 2-(chloromethyl)pyridine hydrochloride in Fischer 344 rats and B6C3F1 mice. The compound was administered via gavage at two dosage levels over a period of 99 weeks. The findings indicated:

- Dosages :

- Rats: 150 mg/kg (high), 75 mg/kg (low)

- Mice: 250 mg/kg (high), 125 mg/kg (low)

- Results :

- No significant increase in mortality or tumor incidence was observed.

- A slight dose-related decrease in body weight was noted in mice.

- There was a significant trend towards increased incidences of subcutaneous fibromas in male rats, but overall results did not indicate carcinogenicity under the tested conditions .

Antimicrobial Activity

Research has investigated the antimicrobial properties of various chlorinated pyridine derivatives, including those similar to 2-amino-4-(chloromethyl)pyridine. These studies have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial formulations .

Case Studies

-

Bioassay for Anticancer Activity :

A bioassay was performed to evaluate the potential anticancer effects of related pyridine compounds. The results indicated that certain derivatives exhibited promising inhibition against various cancer cell lines, leading to further investigations into their mechanisms of action and structure-activity relationships . -

Synthesis and Evaluation of Derivatives :

A series of derivatives based on the pyridine structure were synthesized and evaluated for their biological activities. Some compounds demonstrated significant inhibitory effects on tumor cell proliferation, indicating that modifications to the pyridine ring can enhance biological activity .

Data Summary

| Study Type | Findings |

|---|---|

| Carcinogenicity Study | No significant tumor incidence; slight weight loss observed in mice |

| Antimicrobial Activity | Active against Gram-positive and Gram-negative bacteria; specific activity varies |

| Anticancer Bioassay | Certain derivatives showed inhibition against cancer cell lines |

| Structure-Activity Relationship | Modifications to the pyridine structure enhanced biological activity |

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Cellular Effects and Mechanisms

2-Amino-4-(chloromethyl)pyridine hydrochloride has been shown to influence cellular functions by modulating cell signaling pathways, gene expression, and metabolic processes. It interacts with enzymes and proteins, potentially acting as an inhibitor or activator depending on the cellular context. This compound can bind to active sites of enzymes, altering their activity through hydrogen bonding and electrostatic interactions, thereby serving as a versatile tool for biochemical research.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage in animal models. Lower doses may promote beneficial effects such as enzyme activation, while higher doses can lead to toxicity and adverse effects, including enzyme inhibition. Studies have identified a threshold range where optimal activity occurs, emphasizing the importance of dosage in experimental settings.

Pharmaceutical Development

Intermediates in Drug Synthesis

this compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential therapeutic applications, particularly in developing compounds that target specific biological pathways or diseases .

Potential Carcinogenicity Studies

While evaluating its safety profile, some studies have indicated potential carcinogenic properties under specific conditions. For instance, a bioassay conducted on Fischer 344 rats and B6C3F1 mice suggested that prolonged exposure to certain dosages could lead to tumor development, although no significant associations were found in all tested groups . This highlights the necessity for careful consideration of its use in drug formulations.

Material Science

Synthesis of Coordination Compounds

The compound has been studied for its role in synthesizing coordination complexes with metals such as copper(II) and cobalt(II). These complexes exhibit unique structural properties due to the influence of this compound on the metal-ligand interactions, making it relevant for material science applications .

Toxicological Studies

Assessment of Toxicity

The compound's toxicity profile has been assessed through various studies. It is crucial for researchers to understand both the beneficial and harmful effects of this compound. The observed dose-dependent effects necessitate comprehensive toxicological evaluations to ensure safe handling and application in laboratory settings .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Biochemical Research | Modulates cell signaling; interacts with enzymes; dosage-dependent effects observed. |

| Pharmaceutical Development | Serves as an intermediate; potential carcinogenicity requires caution in drug formulation. |

| Material Science | Useful in synthesizing metal coordination complexes; affects structural properties significantly. |

| Toxicological Studies | Dose-dependent toxicity; essential for safety assessments in research applications. |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with oxygen-, nitrogen-, and sulfur-based nucleophiles under mild conditions:

Key mechanistic studies show benzylic halide reactivity dominates, with KI often used as a catalyst to enhance substitution rates .

Cross-Coupling Reactions

The amino group facilitates metal-catalyzed coupling reactions:

-

Suzuki-Miyaura Coupling :

Reacts with phenylboronic acid in Pd(PPh₃)₄/Na₂CO₃ system (toluene/EtOH, 80°C) to form 4-(benzylamino)pyridine derivatives (yield: 68-72%) . -

Buchwald-Hartwig Amination :

Forms N-aryl derivatives using CuI/L-proline catalyst (DMSO, 110°C) .

Heterocycle Formation

The compound serves as a precursor for fused-ring systems:

Hydrolysis and Oxidation

Eigenschaften

IUPAC Name |

4-(chloromethyl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYBPPVXPGYHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30700182 | |

| Record name | 4-(Chloromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-31-9 | |

| Record name | 2-Pyridinamine, 4-(chloromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.